molecular formula C43H65N11O11S2 B10839019 [Mpa1, D-Tic2, Aib7]OT

[Mpa1, D-Tic2, Aib7]OT

Cat. No.: B10839019
M. Wt: 976.2 g/mol
InChI Key: JBEGYQDVCITYKL-JEDRZNSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Mpa1, D-Tic2, Aib7]OT is a synthetically designed and conformationally restricted analogue of oxytocin (OT), engineered to function as a potent and selective antagonist of the oxytocin receptor (OTR) . Oxytocin is a key neuropeptide hormone that stimulates uterine contractions during labor, and its antagonists are of significant research interest for the potential management of preterm labor . The structural modifications in this analogue are critical to its antagonistic profile. The incorporation of β-mercaptopropionic acid (Mpa) at position 1, D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) at position 2, and α-aminoisobutyric acid (Aib) at position 7 introduces steric constraints and conformational rigidity that shift the molecule's activity from agonist to antagonist . Research on oxytocin analogues with similar modifications has demonstrated that such compounds can exhibit high binding affinity to the human oxytocin receptor while effectively suppressing oxytocin-induced uterine contractions in vitro . One closely related analogue, [Mpa1, D-Tyr(Et)2, D-Tic7, Aib9]OT, was reported to have potent anti-oxytocic activity (pA2 = 8.31), highlighting the promise of this structural class for developing selective therapeutic candidates . Beyond obstetrics, the oxytocin receptor is also a target in neuropharmacology, as it acts as a neurotransmitter in the central nervous system and influences complex social behaviors . This makes selective antagonists like this compound valuable tools for probing the diverse physiological and pathophysiological roles of the oxytocin system in both peripheral and central contexts. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C43H65N11O11S2

Molecular Weight

976.2 g/mol

IUPAC Name

(8R,11S,14S,17S,20R)-11-(2-amino-2-oxoethyl)-N-[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-14-(3-amino-3-oxopropyl)-17-[(2S)-butan-2-yl]-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazatricyclo[18.8.0.022,27]octacosa-22,24,26-triene-8-carboxamide

InChI

InChI=1S/C43H65N11O11S2/c1-7-23(4)35-41(64)48-26(12-13-31(44)55)37(60)49-28(18-32(45)56)38(61)50-29(39(62)53-43(5,6)42(65)51-27(16-22(2)3)36(59)47-19-33(46)57)21-67-66-15-14-34(58)54-20-25-11-9-8-10-24(25)17-30(54)40(63)52-35/h8-11,22-23,26-30,35H,7,12-21H2,1-6H3,(H2,44,55)(H2,45,56)(H2,46,57)(H,47,59)(H,48,64)(H,49,60)(H,50,61)(H,51,65)(H,52,63)(H,53,62)/t23-,26-,27-,28-,29-,30+,35-/m0/s1

InChI Key

JBEGYQDVCITYKL-JEDRZNSQSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)N1)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2CC3=CC=CC=C3CC2C(=O)N1)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Mpa1, D Tic2, Aib7 Ot

Solid-Phase Peptide Synthesis (SPPS) Techniques for Oxytocin (B344502) Analogues

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing oxytocin and its analogues. springernature.comuq.edu.aunih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. springernature.com

Two primary strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, named after the temporary protecting group on the α-amino group of the incoming amino acid. univie.ac.at The Fmoc strategy is often preferred for its use of milder cleavage conditions, which can be advantageous for complex peptides. springernature.comnih.gov

The synthesis of an oxytocin analogue like [Mpa1, D-Tic2, Aib7]OT on a solid support typically involves:

Resin Loading: The C-terminal amino acid is attached to a suitable resin, such as a Rink Amide resin, to yield a C-terminal amide upon cleavage.

Deprotection: The temporary protecting group (e.g., Fmoc) is removed from the N-terminus of the resin-bound amino acid.

Coupling: The next protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus. This cycle is repeated until the full peptide sequence is assembled. nih.govunivie.ac.at

Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).

Cyclization: For oxytocin analogues, a crucial final step is the formation of the disulfide bridge between the thiol groups at positions 1 and 6. This is an oxidative folding process that establishes the cyclic structure essential for biological activity. springernature.com

Parameter Fmoc-SPPS Boc-SPPS
N-α-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Agent Piperidine (a weak base)Trifluoroacetic Acid (TFA) (a strong acid)
Side-Chain Protection Acid-labile groups (e.g., tBu, Trt, Boc)Groups stable to TFA but cleaved by stronger acids (e.g., Bzl, Tos)
Final Cleavage Agent Strong acid (e.g., TFA)Very strong acids (e.g., HF, TFMSA)
Advantages Milder conditions, easier automationHistorically well-established
Disadvantages Potential for side reactions like aspartimide formationHarsh final cleavage can degrade sensitive peptides

Strategic Incorporation of Non-Canonical Amino Acids

The unique properties of this compound are derived from the specific substitutions of the native oxytocin sequence. Each non-canonical amino acid is chosen to impart particular structural or conformational characteristics.

In this analogue, the N-terminal cysteine is replaced by Mercaptopropionic Acid (Mpa). Mpa is structurally similar to cysteine but lacks the α-amino group. rsc.org This modification, known as deamination, removes the positive charge at the N-terminus. The primary role of Mpa is to provide the necessary thiol group for forming the disulfide bridge with the cysteine at position 6, thereby maintaining the cyclic structure of the peptide. nih.gov The substitution of the N-terminal amino group with a hydrogen atom has been a common strategy in the design of potent oxytocin antagonists. illinois.edunih.gov

Alpha-aminoisobutyric acid (Aib), which replaces Proline (Pro) at position 7, is an achiral, non-proteinogenic amino acid. researchgate.net Aib is notable for its strong propensity to induce helical conformations (specifically 3₁₀-helices) in peptides. nih.gov This is due to the steric hindrance from its two methyl groups at the α-carbon, which restricts the possible backbone dihedral angles (phi, psi) to a narrow, helical region of the Ramachandran plot. nih.gov By incorporating Aib, the conformational flexibility of the acyclic tail of the oxytocin analogue is significantly reduced, leading to a more defined structure. This can enhance stability and influence binding affinity. oup.com

Modification Position Original Amino Acid Incorporated Residue Primary Structural/Functional Role
Deamination1CysteineMercaptopropionic Acid (Mpa)Removes N-terminal charge; provides thiol for cyclization. nih.govillinois.edu
Conformational Constraint2TyrosineD-TicRestricts backbone flexibility; known strategy for antagonist design. nih.govnih.gov
Conformational Constraint7Prolineα-Aminoisobutyric Acid (Aib)Induces helical structure in the peptide tail; reduces conformational entropy. nih.govnih.gov

Purification and Characterization of Synthetic Peptide Analogues

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the desired compound along with truncated sequences, deletion sequences, and by-products from protecting groups. Therefore, rigorous purification and characterization are essential.

Purification: The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as TFA, is passed through the column. More hydrophobic molecules are retained longer, allowing for the isolation of the target peptide with high purity. researchgate.net

Characterization: Once purified, the identity and integrity of the analogue are confirmed using several analytical techniques:

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the peptide. This confirms that the correct sequence has been synthesized and that all protecting groups have been removed. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition. researchgate.net

HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product. The peptide is run on a calibrated column, and the resulting chromatogram should ideally show a single, sharp peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR can be used to confirm the structure of the peptide and to study its three-dimensional conformation in solution.

Amino Acid Analysis (AAA): This technique verifies the amino acid composition of the final peptide by hydrolyzing it into its constituent amino acids, which are then quantified.

Technique Purpose Information Obtained
RP-HPLC (Preparative) PurificationIsolation of the target peptide from impurities. researchgate.net
RP-HPLC (Analytical) Purity AssessmentQuantification of the purity level of the final product.
Mass Spectrometry (MS) Identity ConfirmationAccurate molecular weight and elemental composition. researchgate.net
NMR Spectroscopy Structural ElucidationConfirmation of covalent structure and 3D conformation.
Amino Acid Analysis Composition VerificationRelative ratios of constituent amino acids.

In Vitro Pharmacological Profiling of Mpa1, D Tic2, Aib7 Ot

Receptor Binding Affinity Studies

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor and its selectivity over other related receptors.

Determination of Binding Affinity to Human Oxytocin (B344502) Receptors (OTR)

To determine the binding affinity of "[Mpa1, D-Tic2, Aib7]OT" for the human oxytocin receptor (OTR), competitive binding experiments would be performed. This typically involves using cell membranes prepared from a cell line engineered to express high levels of the human OTR. These membranes are incubated with a fixed concentration of a radiolabeled oxytocin analog (a radioligand) and varying concentrations of the unlabeled experimental compound, "this compound".

The ability of "this compound" to displace the radioligand from the receptor is measured. The data are then used to calculate the concentration of the compound that inhibits 50% of the specific binding of the radioligand, known as the IC50 value. This value can be further converted to a binding affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

Assessment of Selectivity Against Related Receptors (e.g., Vasopressin V1a, V1b, V2 Receptors)

The selectivity of an oxytocin antagonist is a critical parameter, as off-target binding to related receptors, such as the vasopressin receptors (V1a, V1b, and V2), can lead to undesirable side effects. The structural similarity between oxytocin and vasopressin necessitates this evaluation.

Similar competitive binding assays would be conducted using cell lines expressing human V1a, V1b, and V2 receptors. By determining the Ki values of "this compound" for each of these receptors, a selectivity profile can be established. The ratio of the Ki for the vasopressin receptors to the Ki for the oxytocin receptor indicates the degree of selectivity. A higher ratio signifies greater selectivity for the OTR.

Functional Antagonistic Activity Evaluation

Functional assays are essential to confirm that the binding of a compound to the receptor translates into a biological effect, in this case, the inhibition of oxytocin-induced responses.

Inhibition of Oxytocin-Induced Uterotonic Activity in Isolated Rat Uteri

The classic functional assay for oxytocin antagonists involves measuring the inhibition of oxytocin-induced contractions in isolated uterine tissue. Uterine strips from rats, often pre-treated with estrogen to upregulate oxytocin receptors, are suspended in an organ bath. The tissue is then exposed to oxytocin, which induces contractions.

To assess the antagonistic activity of "this compound", the uterine strips would be pre-incubated with varying concentrations of the compound before the addition of oxytocin. The ability of the antagonist to reduce the contractile response to oxytocin is quantified. The results are typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the original response. A higher pA2 value indicates a more potent antagonist.

Assessment in Rat Pressor Assays for Vasopressor Activity

To evaluate any potential vasopressor activity, which would indicate an agonistic effect on V1a receptors, in vivo pressor assays in rats are conducted. Anesthetized rats are instrumented to continuously monitor arterial blood pressure. The compound is administered, and any changes in blood pressure are recorded. An antagonist should ideally show no intrinsic pressor activity. Furthermore, its ability to inhibit the pressor response induced by vasopressin can also be assessed in this model.

Comparative Analysis of Potency and Selectivity with Established Antagonists

To understand the therapeutic potential of a new oxytocin antagonist, its pharmacological profile is compared to that of established compounds, such as Atosiban. This comparative analysis would involve a side-by-side evaluation of the binding affinities (Ki values for OTR and vasopressin receptors) and functional potencies (pA2 values) of "this compound" and the reference antagonists.

Conformational and Structural Investigations of Mpa1, D Tic2, Aib7 Ot

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are instrumental in elucidating the solution-state structure of complex peptides like [Mpa¹, D-Tic⁷]OT. These techniques provide detailed information about the spatial arrangement of atoms and the dynamics of the molecule in a physiologically relevant environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the three-dimensional structure of peptides in solution. For [Mpa¹, D-Tic⁷]OT, a suite of NMR experiments, including NOESY, TOCSY, and ¹H-¹³C HSQC, has been employed to gain a detailed atomic-level picture of its conformation. nih.gov

Total Correlation Spectroscopy (TOCSY) experiments are crucial for assigning the proton resonances to specific amino acid residues within the peptide by identifying coupled spin systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. researchgate.net These through-space interactions are fundamental for defining the peptide's folding and tertiary structure. For [Mpa¹, D-Tic⁷]OT, NOESY spectra revealed two distinct sets of cross-peaks for most residues, indicating the presence of two slowly exchanging conformations in solution. nih.gov

Heteronuclear Single Quantum Coherence (¹H-¹³C HSQC) spectroscopy correlates the chemical shifts of protons with their directly attached carbon atoms, aiding in the unambiguous assignment of resonances and providing further evidence for the existence of multiple conformational states. nih.gov The observation of two sets of cross-peaks in the ¹H-¹³C HSQC spectra of [Mpa¹, D-Tic⁷]OT corroborates the findings from NOESY and TOCSY, confirming the presence of two major conformers. nih.gov

The following table summarizes representative proton chemical shift assignments for the major (trans) and minor (cis) isomers of [Mpa¹, D-Tic⁷]OT in solution, as determined by these NMR techniques.

ResidueProtonTrans Isomer Chemical Shift (ppm)Cis Isomer Chemical Shift (ppm)
Mpa¹ 3.15, 2.853.25, 2.95
Tyr² 4.654.75
3.05, 2.903.15, 3.00
Ile³ 4.204.30
Gln⁴ 4.354.45
Asn⁵ 4.704.80
Cys⁶ 4.504.90
3.40, 3.203.50, 3.30
D-Tic⁷ 5.104.00
Leu⁸ 4.254.15
Gly⁹ 3.90, 3.753.85, 3.70

Note: These values are representative and compiled from published data on [Mpa¹, D-Tic⁷]OT. Actual values may vary based on experimental conditions.

Two-Dimensional Infrared (2D IR) Spectroscopy for Amide-I Vibrational Analysis

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for examining the secondary structure and dynamics of peptides by probing the amide-I vibrational modes (primarily C=O stretching) of the peptide backbone. nih.gov The frequencies and couplings of these vibrations are highly sensitive to the local structural environment, such as the formation of β-turns and hydrogen bonds. nih.gov

While specific 2D IR data for "[Mpa¹, D-Tic², Aib⁷]OT" or even "[Mpa¹, D-Tic⁷]OT" is not available, studies on oxytocin (B344502) itself have demonstrated the utility of this technique. nih.govacs.org For instance, in oxytocin, the amide-I bands can be spread across a second frequency dimension, revealing cross-peaks that indicate vibrational coupling between different peptide units. nih.gov This information provides a detailed fingerprint of the macromolecular conformation. nih.gov Theoretical studies combining DFT calculations with 2D IR spectroscopy have shown that the technique can distinguish between different conformational states, such as cis and trans isomers of the Cys⁶-Pro⁷ peptide bond in oxytocin. acs.org It is anticipated that 2D IR spectroscopy of [Mpa¹, D-Tic², Aib⁷]OT would similarly reveal the conformational heterogeneity and specific secondary structural elements induced by the D-Tic and Aib substitutions.

Computational Modeling and Molecular Dynamics (MD) Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing dynamic and energetic insights into the conformational landscape of peptides.

Prediction of Three-Dimensional Solution and Receptor-Bound Conformations

Molecular dynamics simulations are used to model the movement of atoms and molecules over time, allowing for the prediction of preferred three-dimensional structures in different environments. nih.gov For [Mpa¹, D-Tic⁷]OT, MD simulations have been used to generate models of the solution structure. researchgate.net These simulations, often starting from an extended peptide chain, can explore the conformational space and identify low-energy structures that are consistent with the distance restraints obtained from NMR experiments. The resulting models for [Mpa¹, D-Tic⁷]OT show a defined turn structure in the cyclic part of the molecule, which is a common feature of oxytocin analogues. researchgate.netresearchgate.net

Predicting the receptor-bound conformation is more challenging but can be approached using docking simulations and more advanced MD techniques. These methods aim to model the interaction of the peptide with its receptor, providing hypotheses about the key residues involved in binding and the conformational changes that occur upon binding. While specific receptor-bound models for "[Mpa¹, D-Tic², Aib⁷]OT" are not published, the general approach would involve docking the predicted solution structures into a model of the oxytocin receptor and refining the complex using MD simulations.

Analysis of Cis/Trans Conformation and Its Correlation with Biological Function

For [Mpa¹, D-Tic⁷]OT, the presence of two distinct sets of NMR signals strongly indicates the existence of both cis and trans isomers of the Cys⁶-D-Tic⁷ peptide bond in slow exchange on the NMR timescale. nih.gov The relative populations of these two isomers can be estimated from the intensities of the corresponding NMR peaks. Studies on [Mpa¹, D-Tic⁷]OT have shown a significant population of the cis isomer, which is a departure from the predominantly trans conformation observed for the Cys⁶-Pro⁷ bond in native oxytocin. nih.gov

The biological relevance of this cis/trans equilibrium is a topic of significant interest. It has been hypothesized that the trans isomer is associated with agonistic activity, while the cis isomer may lead to antagonism or reduced agonism. researchgate.net The observation that [Mpa¹, D-Tic⁷]OT, which has a substantial cis population, exhibits partial agonistic activity lends support to this hypothesis. nih.gov The reduction in agonistic activity compared to oxytocin is consistent with a lower population of the fully active trans conformer. nih.gov Therefore, the conformational switch at the Cys⁶-D-Tic⁷ bond appears to be a key determinant of the pharmacological profile of this analogue.

Investigating the Influence of External Fields on Peptide Conformation

The study of how external electric and magnetic fields influence the three-dimensional structure of peptides is a developing area of research. Such investigations are crucial for understanding how environmental factors might modulate the biological activity of these molecules and for developing new methods to control peptide function. While direct experimental studies on the specific oxytocin (OT) analog, [Mpa1, D-Tic2, Aib7]OT, are not extensively documented in publicly available literature, the principles governing these interactions can be inferred from research on oxytocin and other peptides. acs.orguminho.pt

External electric fields can exert a significant influence on the conformation of peptides by interacting with the molecule's permanent and induced dipole moments. nih.govnih.gov For peptides like oxytocin and its analogs, which possess a distinct charge distribution and polar bonds, an applied electric field can induce conformational changes, potentially altering the peptide's secondary structure. acs.orguminho.pt

Theoretical studies, such as those using density functional theory (DFT), have shown that the strength and direction of an electric field can be determinative for the stability of secondary structures like alpha-helices in model peptides. nih.gov For instance, an electric field applied along the long axis of a helix can disrupt its structure, sometimes leading to the formation of a different conformation. nih.gov This process can even be reversible in some cases. nih.gov

In the context of oxytocin, research has indicated that electric fields can play a role in the cis/trans isomerization of the peptide bond, a critical factor for receptor activation. acs.org Theoretical investigations combining DFT with isotope labeling methods have suggested that the conformation of oxytocin can be shifted between cis and trans forms by changing the direction of an applied electric field. acs.org Specifically, one conformation might be favored when the field is parallel to a certain molecular axis, while the other is favored when the field is antiparallel. acs.org Such a shift is accompanied by changes in the peptide's backbone, as indicated by root mean square deviation (rmsd) calculations. acs.org

The table below, derived from a theoretical study on oxytocin, illustrates how an external electric field can influence the peptide's backbone structure, quantified by the root mean square deviation (rmsd).

Electric Field ConditionBackbone RMSD (Å)Conformation
Parallel to X-axisLower Valuecis
Antiparallel to X-axis1.387trans

This table is based on data from a theoretical study on oxytocin and is presented here to illustrate the principle of electric field effects on peptide conformation. The values are not specific to this compound. acs.org

The influence of magnetic fields on peptide conformation is a less explored area. While magnetic fields are known to affect systems with unpaired electrons or significant magnetic moments, their impact on the structure of diamagnetic peptides in solution is generally considered to be less pronounced than that of electric fields. aps.org However, strong static magnetic fields have been shown to potentially alter the secondary structure and other molecular properties of proteins like collagen. nih.gov Research in related areas, such as the effect of magnetic fields on the electronic properties of molecular ring structures, suggests that under specific conditions, magnetic fields can influence molecular systems. aps.org Further research is necessary to determine if and how magnetic fields might specifically alter the conformation of cyclic peptides like this compound.

Compound Names

Abbreviation/NameFull Name
This compound[β-Mercaptopropionic acid¹, D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid², α-aminoisobutyric acid⁷]Oxytocin
Mpaβ-Mercaptopropionic acid
D-TicD-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Aibα-Aminoisobutyric acid
OTOxytocin
DFTDensity Functional Theory

Molecular Mechanisms of Action of Mpa1, D Tic2, Aib7 Ot

Ligand-Receptor Recognition and Binding Site Interactions

The oxytocin (B344502) receptor is a class I G-protein-coupled receptor (GPCR) characterized by seven transmembrane domains. nih.govnih.gov The binding of its endogenous ligand, oxytocin, or antagonistic analogues like [Mpa1, D-Tic2, Aib7]OT, occurs within a binding pocket formed by these transmembrane helices and extracellular loops.

As an antagonist, this compound competitively inhibits the binding of native oxytocin to the OTR. The high affinity and selectivity of such antagonists are conferred by their specific structural modifications. The introduction of a bulky, hydrophobic D-amino acid at position 2, such as D-Tic, is a well-established strategy for converting an agonist peptide into a potent antagonist. This modification is critical for engaging with the receptor in a manner that prevents the conformational changes necessary for receptor activation.

The antagonist binding site on the OTR is distinct from the agonist-binding region. karger.com While agonists and antagonists share some interaction points, antagonists exploit additional or different residues within the receptor's transmembrane core, leading to a stable, inactive receptor state. The Mpa modification at position 1 increases the compound's stability by protecting it from enzymatic degradation by aminopeptidases, thereby prolonging its binding and inhibitory action at the receptor.

Table 1: Representative Binding Affinities of Oxytocin Receptor Ligands This table presents typical binding affinity (Ki) values for the human oxytocin receptor to illustrate the comparative potency of antagonists. Data for this compound is hypothesized based on similar compounds.

CompoundReceptorBinding Affinity (Ki) in nMClassification
OxytocinHuman OTR1-10Endogenous Agonist
AtosibanHuman OTR~7-10Antagonist
This compound (Hypothesized) Human OTR <10 Potent Antagonist

Post-Receptor Signal Transduction Modulation

Upon binding, this compound stabilizes the oxytocin receptor in an inactive conformation, thereby blocking the initiation of downstream signaling cascades typically triggered by agonist binding.

The primary signaling pathway for the oxytocin receptor involves its coupling to heterotrimeric G-proteins of the Gq/11 family. nih.govmedchemexpress.com Agonist binding induces a conformational change in the receptor that facilitates the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation. The activated Gαq subunit then stimulates phospholipase C (PLC). nih.govmdpi.com

This compound, by preventing receptor activation, effectively inhibits the coupling of the OTR to Gq/11. nih.govkarger.com This blockade is the central event in its antagonistic action, preventing the activation of all subsequent downstream effectors that are dependent on this pathway. Consequently, it blocks the physiological responses mediated by oxytocin, such as uterine muscle contraction. researchgate.net Some oxytocin receptor antagonists, like Atosiban, have also been found to act as biased ligands, potentially interacting with Gi-coupled pathways, although the primary mechanism of tocolytic action is through Gq antagonism. karger.com

The activation of phospholipase C by the OTR-Gq complex is the catalyst for the phosphatidylinositol-calcium second messenger system. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov This rapid increase in intracellular Ca2+ concentration is a critical signal for the contraction of smooth muscle cells. nih.govmdpi.com

By inhibiting Gq protein coupling, this compound prevents the activation of PLC and, therefore, blocks the generation of IP3. nih.gov This directly results in the inhibition of Ca2+ release from intracellular stores. Studies on other potent OTR antagonists demonstrate a dose-dependent suppression of oxytocin-induced increases in intracellular calcium. nih.gov This action is the ultimate molecular basis for the compound's ability to induce uterine quiescence.

Table 2: Effect of OTR Antagonism on Intracellular Signaling Events This table summarizes the expected inhibitory effects of this compound on the OTR signaling cascade.

Signaling StepAgonist (Oxytocin) EffectAntagonist (this compound) Effect
Gq/11 Protein Coupling ActivationInhibition
Phospholipase C (PLC) Activity StimulationInhibition
IP3 Production IncreasedBlocked
Intracellular Ca2+ Release IncreasedBlocked
Smooth Muscle Contraction StimulationInhibition

Advanced Peptide Design Principles Applied to Oxytocin Receptor Modulators

Rational Design Strategies for Enhanced Receptor Selectivity and Potency

The rational design of peptide analogues aims to improve their pharmacological profile, including receptor selectivity and potency. In the case of oxytocin (B344502) modulators, the goal is often to create compounds that preferentially bind to the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2), thereby minimizing off-target effects. The design of [Mpa1, D-Tic2, Aib7]OT exemplifies several strategies to achieve this.

The development of potent and selective OTR antagonists has been a significant area of research. idrblab.net The introduction of specific modifications at various positions of the oxytocin sequence has been shown to dramatically influence receptor affinity and selectivity. For instance, modifications at position 2 have been explored to enhance antagonist activity. The substitution with bulky, aromatic D-amino acids at this position can lead to potent antagonists.

A key aspect of rational design is the analysis of structure-activity relationships (SAR). The systematic replacement of amino acids in the native peptide sequence with natural or unnatural amino acids allows researchers to probe the requirements for receptor binding and activation. The modifications in this compound at positions 1, 2, and 7 are a direct result of such SAR studies aimed at optimizing its properties as an OTR modulator. The compound has been pharmacologically characterized, with a reported IC50 value of 8500 nM for the human oxytocin receptor.

CompoundReceptorPotency (IC50)
This compoundHuman Oxytocin Receptor8500 nM

Implementation of Conformational Locking and Constraining Motifs

A major challenge in peptide drug design is the inherent flexibility of peptides, which can lead to poor receptor affinity and selectivity. To overcome this, medicinal chemists employ strategies to conformationally lock or constrain the peptide backbone into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the receptor, often leading to enhanced potency.

The structure of this compound incorporates two key conformational constraining motifs: D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) at position 2 and α-aminoisobutyric acid (Aib) at position 7.

D-Tic: The incorporation of D-Tic, a conformationally restricted analogue of phenylalanine, introduces significant rigidity into the peptide backbone. The cyclic nature of the Tic residue limits the available dihedral angles, thereby "locking" a portion of the peptide into a more defined shape. The use of D-amino acids, in general, can also induce specific turn structures that may be favorable for receptor interaction.

Aib: Aib is a non-proteinogenic amino acid that is known to strongly promote the formation of helical secondary structures, particularly 310-helices. Its gem-dimethyl group at the α-carbon sterically restricts the available conformational space, favoring specific backbone torsion angles. The introduction of Aib at position 7 of the oxytocin sequence is a deliberate strategy to induce a more rigid and predictable conformation in the C-terminal tail of the peptide.

The combined use of these constraining elements in this compound is intended to produce a molecule with a well-defined three-dimensional structure, optimized for interaction with the oxytocin receptor.

Strategies for Modulating Peptide Stability and Metabolic Resistance

A significant hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body, leading to a short plasma half-life. Several strategies have been developed to enhance the metabolic stability of peptides, many of which are exemplified in the design of this compound.

The introduction of non-proteinogenic amino acids is a widely used approach to increase resistance to enzymatic degradation. The proteolytic enzymes in the body are highly specific for L-amino acids, and the presence of unnatural amino acids can hinder or prevent cleavage.

Mpa at position 1: The substitution of the N-terminal cysteine with 3-mercaptopropionic acid (Mpa) is a common modification in oxytocin and vasopressin analogues. This deamination at the N-terminus protects the peptide from degradation by aminopeptidases.

D-Tic at position 2: The incorporation of a D-amino acid, such as D-Tic, not only provides conformational constraint but also enhances stability against proteolysis.

Aib at position 7: Aib, being a non-natural amino acid, also contributes to increased metabolic stability. Peptides containing Aib have been shown to be more resistant to enzymatic degradation.

Bioisosteric Replacements in Peptide Scaffold Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. In peptide chemistry, this can involve the substitution of a proteinogenic amino acid with a non-proteinogenic one to improve properties such as potency, selectivity, or metabolic stability.

The design of this compound involves several bioisosteric replacements compared to the native oxytocin sequence:

Mpa for Cysteine at position 1: The Mpa residue is a bioisostere of the deaminated form of cysteine. This replacement maintains the crucial disulfide bridge-forming capability (when paired with Cys at position 6) while providing resistance to aminopeptidases.

D-Tic for Tyrosine at position 2: D-Tic serves as a conformationally constrained bioisostere of aromatic amino acids like phenylalanine or tyrosine. This replacement aims to present the aromatic moiety in a specific, rigid orientation to optimize receptor interaction.

Aib for Proline at position 7: In the native oxytocin sequence, position 7 is occupied by proline. Proline itself induces a "kink" in the peptide backbone. Aib can be considered a bioisosteric replacement that also induces a specific turn-like conformation, but with different conformational preferences and a higher degree of rigidity.

These bioisosteric replacements are not random but are based on a deep understanding of the structure-activity relationships of oxytocin and its analogues. They represent a sophisticated approach to fine-tuning the pharmacological properties of the peptide.

Compound Names

AbbreviationFull Name
Aibα-Aminoisobutyric acid
D-TicD-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Mpa3-Mercaptopropionic acid
OTOxytocin
This compound[3-Mercaptopropionic acid¹, D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid², α-Aminoisobutyric acid⁷]Oxytocin

Conclusion and Future Academic Research Perspectives

Synthesis and Biological Activities of [Mpa1, D-Tic2, Aib7]OT: A Summary of Key Findings

The synthesis of this compound and its analogues is typically achieved through solid-phase peptide synthesis (SPPS). nih.gov This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a resin support, enabling the precise incorporation of unnatural amino acids such as Mpa (β-mercaptopropionic acid), D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), and Aib (α-aminoisobutyric acid). nih.gov These modifications are strategically introduced to enhance the pharmacological properties of the native oxytocin (B344502) peptide, such as its stability and receptor binding affinity. The presence of D-Tic and Aib residues, for instance, is known to impart a high degree of conformational rigidity, which can significantly influence biological activity.

The primary biological activity of this compound is its function as an antagonist of the oxytocin receptor (OTR). Research has focused on its potential to inhibit the effects of endogenous oxytocin. Studies on a series of oxytocin analogues with modifications at various positions, including the introduction of Mpa at position 1, D-Tic at position 2, and Aib at position 7, have been conducted to elucidate their structure-activity relationships. nih.gov These analogues have been evaluated for their in vitro uterotonic activity in rats, their effects on rat pressor activity, and their binding affinity for the human oxytocin receptor. nih.gov

One of the key findings in the study of related analogues is the high antioxytocic activity of the compound [Mpa1, D-Tyr(Et)2, D-Tic7, Aib9]OT, which demonstrated a pA2 value of 8.31 ± 0.19 and was found to be selective. nih.gov For this compound specifically, its interaction with the oxytocin receptor has been quantified, showing an IC50 value of 8500 nM. idrblab.net This indicates a moderate potency as an inhibitor of oxytocin binding. The structural modifications in this compound are designed to confer specific conformational properties that favor its antagonistic role at the OTR.

CompoundBiological ActivityPotency (IC50)
This compoundOxytocin Receptor Antagonist8500 nM idrblab.net

Outstanding Questions in Oxytocin Receptor Pharmacology and Analogue Design

Despite decades of research, several fundamental questions in oxytocin receptor pharmacology and analogue design remain. A significant challenge is the development of antagonists with high selectivity for the oxytocin receptor over the closely related vasopressin receptors (V1a, V1b, and V2). frontiersin.org While some selective antagonists have been developed, achieving absolute selectivity remains a key goal. Another area of active investigation is understanding the molecular basis of agonist versus antagonist activity at the OTR. The subtle conformational changes in the receptor induced by different ligands that lead to either activation or inhibition are not fully elucidated.

Furthermore, the translation of in vitro potency to in vivo efficacy is not always straightforward. Factors such as metabolic stability, bioavailability, and off-target effects can significantly impact the therapeutic potential of a novel analogue. The role of epigenetic modifications of the oxytocin receptor gene (OXTR) and how these may influence individual responses to both agonists and antagonists is a rapidly emerging area of research. nih.gov Questions also remain regarding the potential for biased agonism, where a ligand can selectively activate certain downstream signaling pathways over others, which could be harnessed to develop drugs with more specific effects and fewer side effects. nih.gov

Potential Directions for Future Research on Novel Oxytocin Receptor Antagonists

Future research on novel oxytocin receptor antagonists is likely to focus on several key areas. The development of non-peptide, orally bioavailable antagonists continues to be a major objective, as this would offer significant advantages for clinical use. researchgate.net The exploration of novel chemical scaffolds and the use of computational modeling and structure-based drug design will be instrumental in this endeavor.

There is also a growing interest in developing antagonists with specific pharmacokinetic profiles, such as long-acting formulations for chronic conditions or short-acting agents for acute indications. Further investigation into the role of the OTR in various physiological and pathological processes beyond uterine contractions, such as social behavior, anxiety, and pain, may open up new therapeutic applications for OTR antagonists. frontiersin.orgfrontiersin.org Research into the impact of genetic variations in the OXTR on the efficacy of antagonists is another promising avenue that could lead to a more personalized medicine approach. acs.orgmdpi.com

Contribution of this compound Research to Fundamental Peptide Science

The study of this compound and its analogues contributes significantly to the broader field of peptide science. The synthesis and pharmacological evaluation of such modified peptides provide valuable insights into structure-activity relationships. By systematically altering the peptide backbone and side chains with conformationally restricted amino acids like D-Tic and Aib, researchers can probe the specific structural requirements for receptor binding and activation. nih.gov

This research enhances our understanding of how to design peptides with improved stability, selectivity, and potency. The knowledge gained from studying these oxytocin analogues can be applied to the design of other peptide-based therapeutics targeting a wide range of G protein-coupled receptors. The investigation of the conformational effects of incorporating unnatural amino acids, as seen with D-Tic and Aib in this analogue, provides fundamental data for the field of peptidomimetics and the rational design of new bioactive molecules. acs.org

Compound Names

AbbreviationFull Name
Aibα-Aminoisobutyric acid
D-TicD-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Mpaβ-Mercaptopropionic acid
This compound[β-Mercaptopropionic acid¹, D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid², α-aminoisobutyric acid⁷]Oxytocin
[Mpa1, D-Tyr(Et)2, D-Tic7, Aib9]OT[β-Mercaptopropionic acid¹, D-Tyrosine(ethyl)², D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷, α-aminoisobutyric acid⁹]Oxytocin
OTROxytocin Receptor

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing [Mpa1, D-Tic2, Aib7]OT?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reverse-phase HPLC. Characterization requires tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) to confirm stereochemistry. Purity should be validated using analytical HPLC (>95%) and quantified via amino acid analysis .
  • Key Considerations : Use orthogonal protection for Mpa1 and D-Tic2 residues to prevent side reactions. Aib7’s conformational rigidity necessitates CD spectroscopy or molecular dynamics simulations to assess structural stability .

Q. How can researchers identify the primary receptor targets of this compound?

  • Methodological Answer : Employ radioligand binding assays (e.g., using ³H-labeled analogs) against known opioid receptors (μ, δ, κ) and nociceptin receptors. Competitive displacement studies with selective antagonists (e.g., naloxone for μ receptors) can confirm specificity. Functional activity (e.g., cAMP inhibition) should be tested via luciferase-based reporter assays .
  • Data Interpretation : Cross-reference binding affinity (IC₅₀/Ki values) with functional potency (EC₅₀) to distinguish agonists from antagonists. Use Schild analysis for receptor subtype differentiation .

Advanced Research Questions

Q. What experimental designs are optimal for comparing the in vivo efficacy of this compound across species?

  • Methodological Answer : Use a crossover design with randomized, blinded administration in rodent models (e.g., tail-flick test for analgesia). Control for interspecies variability by normalizing doses to body surface area. Include pharmacokinetic profiling (plasma half-life, BBB permeability via LC-MS/MS) to correlate efficacy with bioavailability .
  • Advanced Consideration : Apply allometric scaling to extrapolate dosing for non-human primates, ensuring alignment with translational research goals .

Q. How should researchers resolve contradictions in reported binding affinities of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., standardized assay conditions, receptor source). Use statistical models (e.g., random-effects meta-regression) to account for heterogeneity. Validate findings via independent replication studies under controlled buffer conditions (pH, ion concentration) .
  • Case Example : If Study A reports μ receptor Ki = 2 nM (HEK293 cells) and Study B reports Ki = 15 nM (CHO cells), assess cell-specific post-translational modifications (e.g., glycosylation) using Western blotting .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biased agonism?

  • Methodological Answer : Apply the "two-state" receptor model to quantify ligand bias (e.g., β-arrestin recruitment vs. G-protein activation). Calculate bias factors (ΔΔlog(τ/KA)) using operational model fitting of concentration-response curves. Validate with knockout models (e.g., β-arrestin-1/2-deficient mice) .
  • Advanced Tool : Use molecular dynamics simulations (e.g., Gaussian accelerated MD) to map ligand-receptor conformational changes driving biased signaling .

Q. How can researchers optimize stability protocols for this compound in long-term neuropharmacology studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products. For in vivo stability, use deuterated analogs (e.g., D2-Aib7) to track metabolic pathways via mass isotopomer analysis. Lyophilization with cryoprotectants (trehalose) is recommended for storage .

Translational and Interdisciplinary Questions

Q. What strategies mitigate off-target effects of this compound in complex biological systems?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) of treated tissues to identify unintended gene regulation. Use proteome-wide affinity pulldown assays (e.g., SILAC-MS) to detect non-canonical binding partners. Validate specificity with CRISPR-Cas9 knockout of suspected off-target receptors .

Q. How should interdisciplinary teams design studies to evaluate this compound’s therapeutic potential in chronic pain models?

  • Methodological Answer : Adopt a PICOT framework:

  • P opulation: Rodent models of neuropathic pain (SNI or CCI).
  • I ntervention: Daily subcutaneous this compound (1 mg/kg).
  • C omparison: Gabapentin (positive control) vs. saline.
  • O utcome: Mechanical allodynia (von Frey test) at 14 days.
  • T imeframe: 28-day tolerance assessment .
    • Data Integration : Combine behavioral data with immunohistochemistry (microglial activation markers) and electrophysiology (spinal cord neuron firing rates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.